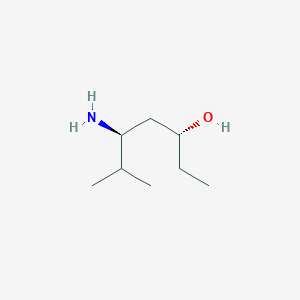

(3R,5S)-5-Amino-6-methylheptan-3-ol

Description

Significance of Stereochemistry in Bioactive Molecular Design and Function

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical parameter in the design and function of bioactive compounds. Many biological targets, such as enzymes and receptors, are themselves chiral, meaning they can differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule. This selective recognition is analogous to a key fitting into a lock; only a molecule with the correct spatial orientation can bind effectively to its target and elicit the desired physiological response.

The differential biological activity of stereoisomers is a well-established principle in pharmacology. One enantiomer of a chiral drug may be therapeutically active, while the other could be less active, inactive, or even cause harmful effects. Consequently, the ability to synthesize single, pure stereoisomers is a fundamental goal in medicinal chemistry and drug development. This necessity drives the demand for asymmetric synthesis techniques and the availability of enantiomerically pure building blocks, or chiral scaffolds, from which more complex molecules can be constructed.

Structural Classification and Importance of Branched Amino Alcohols

Amino alcohols are organic compounds containing both an amine (-NH₂) and a hydroxyl (-OH) group. They are broadly classified based on the relative positions of these two functional groups. Vicinal or 1,2-amino alcohols are a common motif in natural products and pharmaceuticals. rsc.org Similarly, 1,3-amino alcohols are key structural elements in numerous natural products, including nucleoside antibiotics, and potent drugs. acs.org The γ-amino alcohol (or 1,4-amino alcohol) structural motif is also frequently encountered in various drugs. rsc.orgnih.gov

Branched-chain amino alcohols, which feature non-linear carbon skeletons, add another layer of structural diversity and complexity. The branching can influence the molecule's conformation and its interactions with biological targets. These structures are valuable intermediates for preparing a wide range of biologically active compounds and are sought after in the pharmaceutical industry. ontosight.ai Their synthesis often requires sophisticated methods that can control the stereochemistry at multiple chiral centers.

Rationale for Dedicated Academic Inquiry into (3R,5S)-5-Amino-6-methylheptan-3-ol as a Chiral Scaffold

This compound is a chiral 1,3-amino alcohol. Its structure is characterized by two stereocenters at the C3 and C5 positions and a branched isopropyl group adjacent to the amino function. The specific stereochemical designation (3R, 5S) defines its precise three-dimensional architecture.

The rationale for investigating a molecule like this compound stems from several key considerations:

Chiral Building Block: It serves as a pre-defined chiral scaffold. Incorporating this molecule into a larger synthetic scheme allows for the direct introduction of its two stereocenters, simplifying complex syntheses and avoiding the need for challenging stereoselective reactions later on.

1,3-Amino Alcohol Motif: As a 1,3-amino alcohol, it is a structural analogue of components found in various bioactive compounds, making it a valuable precursor for the synthesis of new pharmaceutical candidates. acs.org

Structural Complexity: The presence of a branched alkyl group (the isopropyl group at C6) provides a specific steric profile that can be exploited to influence the binding affinity and selectivity of a final drug molecule.

While this compound represents a structurally interesting and potentially valuable chiral building block, dedicated research focusing specifically on its synthesis and application is not extensively documented in publicly available literature. However, general methods for the highly diastereoselective synthesis of both syn- and anti-1,3-amino alcohols are well-established, often utilizing precursors like N-sulfinyl imines. acs.org

Below are the predicted physicochemical properties for the compound.

| Property | Value |

| CAS Number | 1263094-04-7 |

| Molecular Formula | C₈H₁₉NO |

| Molecular Weight | 145.24 g/mol |

| Boiling Point (Predicted) | 231.5 ± 13.0 °C |

| Density (Predicted) | 0.891 ± 0.06 g/cm³ |

| Table 1: Predicted Physicochemical Properties of this compound. Data sourced from ChemBK. |

Contextualization within Natural Products and Synthetic Chemistry

Amino alcohol skeletons are ubiquitous in nature and are critical intermediates in synthetic organic chemistry. rsc.org For instance, the vicinal amino alcohol moiety is found in compounds with antimalarial, antibacterial, and anticancer activities. ontosight.ai The stereoselective synthesis of these structures is a major focus of research, with numerous methods developed for their preparation, including the ring-opening of epoxides with amines and the diastereoselective reduction of amino ketones. rsc.orgrsc.org

This compound, as a specific 1,3-amino alcohol, fits within this context as a synthetic building block. Its structure is relevant to the synthesis of complex targets, such as the natural products (-)-8-epihalosaline and (-)-halosaline, which are also 1,3-amino alcohols. acs.org The development of general and stereoselective routes to molecules like this compound is crucial for advancing the fields of natural product synthesis and medicinal chemistry, providing the tools needed to construct novel molecules with potentially useful biological properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

(3R,5S)-5-amino-6-methylheptan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-4-7(10)5-8(9)6(2)3/h6-8,10H,4-5,9H2,1-3H3/t7-,8+/m1/s1 |

InChI Key |

FFLAQPQLAQIDGP-SFYZADRCSA-N |

Isomeric SMILES |

CC[C@H](C[C@@H](C(C)C)N)O |

Canonical SMILES |

CCC(CC(C(C)C)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Stereoisomeric Control of 3r,5s 5 Amino 6 Methylheptan 3 Ol

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound from an achiral or racemic precursor. For (3R,5S)-5-Amino-6-methylheptan-3-ol, achieving the correct (3R,5S) configuration and the presence of the 6-methyl group requires highly controlled synthetic strategies.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliary-mediated strategies involve attaching a removable chiral group to a substrate to induce stereoselectivity during a reaction. After the desired stereocenter is formed, the auxiliary is cleaved, yielding the enantiopure product. This approach is widely used in the synthesis of chiral amino alcohols.

For instance, the stereoselective synthesis of β-amino secondary alcohols has been achieved using proline-mediated Mannich reactions tohoku.ac.jp. While not directly applied to this compound, this strategy generates α-substituted β-amino aldehydes as intermediates in high optical purity, which can then be transformed into β-amino secondary alcohols with a new chiral center through nucleophilic carbon addition and subsequent diastereoselective reduction tohoku.ac.jp. The choice of reducing agent can dictate the syn or anti selectivity (Table 1) tohoku.ac.jp.

Another notable strategy involves the use of chiral N-sulfinyl imines as precursors for the asymmetric synthesis of 1,2- and 1,3-amino alcohols temple.edu. Chiral N-sulfinyl β-amino ketones, derived from N-sulfinyl β-amino Weinreb amides, can serve as direct precursors to syn and anti N-sulfinyl amino alcohols through stereoselective reductions temple.edu, acs.org. Similarly, pseudoephedrine-derived auxiliaries have been employed in the practical and high-yielding synthesis of chiral 1,2-amino alcohols nih.gov. The ability to control diastereoselectivity through the appropriate choice of alcohol protecting groups or reaction conditions is a key feature of these methods acs.org.

Table 1: Diastereoselective Reduction of β-Amino Ketones using Chiral Auxiliaries

| Reducing Agent | Diastereoselectivity (anti:syn) | Yield (%) | Reference |

| LiAlH(O-t-Bu)3 | Excellent anti-selectivity | Quantitative | tohoku.ac.jp |

| Catecholborane | 2:98 (syn-selective) | Good | tohoku.ac.jp |

Development of Asymmetric Catalysis for Stereoselective Formation

Asymmetric catalysis utilizes chiral catalysts, which can be organic molecules (organocatalysis) or transition metal complexes, to induce chirality in a reaction. This approach is highly efficient as the catalyst is used in small, non-stoichiometric amounts.

Organocatalysis employs small organic molecules that act as catalysts to facilitate stereoselective reactions. This field has significantly advanced in creating various chiral building blocks, including amino alcohols.

For the synthesis of amino alcohols, direct aldol (B89426) or aza-aldol condensation reactions, often organocatalyzed, are frequently employed sioc-journal.cn. For instance, proline-mediated asymmetric cross-Mannich reactions of aldehydes can stereoselectively generate α-substituted β-amino aldehydes tohoku.ac.jp. These intermediates can then undergo further transformations to yield the desired chiral amino alcohols. While primarily focused on β-amino ketones, vicinal amino alcohols (such as leucinol) themselves have been demonstrated to act as efficient enantioselective organocatalysts in cross-aldol reactions, demonstrating the broader utility of these scaffolds in asymmetric catalysis acs.org.

Transition metal-catalyzed asymmetric reactions are powerful tools for constructing chiral centers with high enantioselectivity. Many methods have been developed for the stereoselective formation of amino alcohols using various metal catalysts.

Copper-catalyzed hydroamination of unprotected allylic alcohols provides an efficient method for the asymmetric synthesis of γ-substituted 1,3-amino alcohols with excellent regio- and enantioselectivity nih.gov, mit.edu. This approach avoids unproductive reduction of allylic alcohol starting materials through careful solvent selection nih.gov. Nickel-catalyzed asymmetric reductive coupling of 2-azabutadienes with aldehydes has also been reported to provide chiral γ-secondary amino alcohols with good enantioselectivity and functional group tolerance organic-chemistry.org.

Another notable method involves the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation of β-amino ketones, which are precursors to γ-amino alcohols rsc.org. Iridium-catalyzed ATH using 2-propanol as a hydrogen donor, and a Rh-based BINAP catalyst under hydrogen pressure, can provide anti- and syn-γ-amino alcohols, respectively, with good diastereoselectivity rsc.org. For example, studies have shown diastereoselectivities in the range of 89:11 to 98:2, depending on the catalyst and substrate rsc.org. Furthermore, iridium-catalyzed amination of racemic α-tertiary 1,2-diols, mediated by chiral phosphoric acid, offers access to vicinal β-amino α-tertiary alcohols with high yields and enantioselectivities (up to 99% ee) acs.org.

Oxyamination of alkenes using tungstenooxaziridine catalysis represents another avenue for stereoselective amino alcohol synthesis, achieving high efficiency and stereoselectivity across various alkene substitution patterns rsc.org.

Table 2: Representative Examples of Transition Metal-Catalyzed Asymmetric Amino Alcohol Syntheses

| Method | Catalyst System | Substrate Type | Selectivity (ee/dr) | Reference |

| Copper-catalyzed hydroamination | Copper catalyst with a chiral ligand (e.g., Pybox derivatives) | Unprotected allylic alcohols | Excellent regio- and enantioselectivity | nih.gov, mit.edu |

| Nickel-catalyzed reductive coupling | Ni-catalyzed asymmetric reductive coupling of 2-aza-butadiene with aldehydes | 2-azabutadienes, aldehydes | Good enantioselectivity | organic-chemistry.org |

| Asymmetric Transfer Hydrogenation | Ir/α-substituted-amino acid amide complex | β-amino ketones | 89:11 to 98:2 dr (anti-selective) | rsc.org |

| Asymmetric Hydrogenation | Rh-based BINAP catalyst | β-amino ketones | syn-selective | rsc.org |

| Iridium-catalyzed amination | [Ir(COD)Cl]2, MeO-BIPHEP-derived ligand, chiral phosphoric acid | Racemic α-tertiary 1,2-diols | Up to 99% ee | acs.org |

| Tungstenooxaziridine catalysis | WO2Dipic(H2O) promoted oxyamination | Alkenes | High diastereoselectivity and stereospecificity | rsc.org |

Biocatalytic and Enzymatic Synthesis

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild conditions, often leading to highly enantiopure products. This is particularly advantageous for the synthesis of chiral amino alcohols.

Enzyme-catalyzed kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for obtaining single enantiomers from racemic mixtures. In KR, one enantiomer reacts faster than the other, allowing the separation of the desired product from the unreacted enantiomer. DKR couples a racemization step with an enantioselective enzymatic reaction, converting the entire racemic starting material into a single enantiomeric product researchgate.net, acs.org.

Lipases (EC 3.1.1.3) are among the most versatile enzymes for kinetic resolution due to their broad substrate scope, stability in organic solvents, and high regio-, chemo-, and enantioselectivity jocpr.com, nih.gov. They catalyze reactions such as esterification, hydrolysis, and transesterification. For instance, lipase-mediated transesterification has been successfully applied to the kinetic resolution of various racemic alcohols and amino alcohol precursors mdpi.com, jocpr.com, nih.gov, acs.org.

A common approach involves the lipase-catalyzed transesterification of a racemic alcohol with an acyl donor (e.g., vinyl acetate) in an organic solvent. The enzyme selectively acylates one enantiomer, leaving the other unreacted. Both the enantiomerically enriched alcohol and the corresponding ester can then be separated jocpr.com. For example, Pseudomonas cepacia lipase (B570770) has been effectively used for the resolution of alcohol intermediates, achieving high enantiomeric ratios (e.g., up to 96:4 e.r.) mdpi.com. Furthermore, dynamic kinetic resolution combining a lipase (e.g., Pseudomonas stutzeri lipase TL or Novozym 435) with a metal catalyst (e.g., ruthenium complexes) has enabled the efficient deracemization of secondary alcohols and α-hydroxy ketones, providing access to enantiomerically pure amino alcohol derivatives in high yields and enantiomeric excesses (up to 99% ee) researchgate.net, acs.org.

Table 3: Examples of Lipase-Mediated Kinetic Resolutions of Amino Alcohol Precursors

| Enzyme | Substrate Type | Reaction Type | Results (e.g., ee, E-value) | Reference |

| Pseudomonas cepacia Lipase | Racemic alcohol intermediate (precursor to chiral amine) | Transesterification | Up to 96:4 e.r. | mdpi.com |

| Pseudomonas cepacia Lipase (PS-C II) | Racemic 3-hydroxy-4-tosyloxybutanenitrile | Resolution (hydrolysis) | >99% ee | nih.gov |

| Lipases (various) | Racemic 1-(2-furyl)ethanol | Kinetic resolution (transesterification) | E > 200 (Novozym 435) | jocpr.com |

| Lipase TL (Pseudomonas stutzeri) + Ru catalyst | Racemic α-hydroxy ketones | Dynamic Kinetic Resolution | Up to 99% ee | acs.org |

Compound Names and PubChem CIDs

Stereoselective Reductions utilizing Ene-Reductases and Alcohol Dehydrogenases

Biocatalysis has emerged as a powerful tool for stereoselective transformations, offering high chemo-, regio-, and enantioselectivity under mild reaction conditions. Ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are particularly effective in the asymmetric reduction of unsaturated bonds and carbonyl groups, respectively, paving the way for the synthesis of chiral alcohols and amino alcohols.

The sequential or cascade application of ERs and ADHs allows for the creation of multiple stereocenters in a controlled manner. For instance, α,β-unsaturated carbonyl compounds can undergo a double reduction: the ene-reductase first reduces the C=C bond, generating a saturated carbonyl intermediate, which is then stereoselectively reduced by an alcohol dehydrogenase to yield a chiral alcohol. This strategy has been successfully applied to produce chiral, branched alcohols with high enantiomeric and diastereomeric excesses rsc.orgucl.ac.uk.

A pertinent example, demonstrating the potential for analogous synthesis of this compound, is the multi-enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol, a structurally related compound (lacking the amino group at C5 but possessing similar branching and alcohol functionality). This process utilizes Old Yellow Enzymes (OYEs), a class of ene-reductases, and various ADHs. By carefully selecting the enzyme combination, specific stereoisomers can be obtained with excellent control over both enantiomeric and diastereomeric purity nih.gov.

Table 1: Stereoselective Reduction of Precursors to 4-Methylheptan-3-ol Stereoisomers using Ene-Reductases (OYE) and Alcohol Dehydrogenases (ADH) nih.gov

| Precursor | Ene-Reductase | Alcohol Dehydrogenase | Product Stereoisomer | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Excess (de) (%) |

| 4-methylhept-4-en-3-one | OYE2 | ADH270 | (3R,4R)-4-Methylheptan-3-ol | 83 | 99 | 99 |

| 4-methylhept-4-en-3-one | OYE1-W116V | ADH270 | (3R,4S)-4-Methylheptan-3-ol | 81 | 99 | 92 |

| 4-methylhept-4-en-3-one | OYE1-W116V | ADH440 | (3S,4S)-4-Methylheptan-3-ol | 72 | 99 | 94 |

This data underscores the precision achievable with biocatalytic cascade reactions for constructing specific stereocenters in branched aliphatic chains, a principle directly extendable to the synthesis of this compound.

Application of Chiral Pool Synthesis (e.g., from carbohydrate precursors, D-mannitol, D-glycals)

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. These precursors, rich in inherent chirality, can be transformed into target molecules through a series of reactions that preserve or transfer the existing stereochemical information. Common chiral pool sources include amino acids, carbohydrates (such as D-mannitol, D-glucose, D-ribose), and terpenes mdpi.comresearchgate.netconicet.gov.ar.

D-Mannitol, a hexitol, is a versatile chiral starting material for the synthesis of complex chiral molecules. Its multiple hydroxyl groups offer diverse opportunities for selective functionalization and chain elongation. For instance, D-mannitol can be converted into glyceraldehyde derivatives, which serve as key intermediates for constructing branched aliphatic chains with predefined stereochemistry researchgate.net. Approaches involving the use of D-mannitol have led to the synthesis of novel chiral intermediates, such as aminomethyl-substituted lactones, which, upon further reduction or functional group interconversion, could lead to amino alcohols mdpi.com.

Diastereoselective Synthesis for Control of Multiple Stereocenters

The controlled creation of multiple contiguous stereocenters is a central challenge in synthesizing molecules like this compound. Diastereoselective synthesis relies on directing the formation of new stereocenters relative to existing ones within the same molecule.

A prominent strategy for the diastereoselective synthesis of 1,3-amino alcohols involves the reduction of chiral β-amino ketones or β-hydroxy imines researchgate.netacs.org. For example, the reduction of enantiopure N-sulfinyl β-amino ketones has been shown to afford both syn- and anti-1,3-amino alcohols with excellent selectivity, depending on the reducing agent employed acs.orgexlibrisgroup.comnih.gov.

Table 2: Diastereoselective Reduction of N-Sulfinyl β-Amino Ketones to 1,3-Amino Alcohols acs.org

| Reducing Agent | Product Diastereomer (Relative Stereochemistry) | Diastereoselectivity (dr) |

| Lithium triethylborohydride (LiEt₃BH) | anti-1,3-amino alcohol | Excellent |

| Lithium tris(tert-butoxy)aluminum hydride (Li(t-BuO)₃AlH) | syn-1,3-amino alcohol | Excellent |

Another approach involves diastereoselective aziridination reactions of acyclic allylic alcohols, followed by regioselective hydrosilylation of the resulting α-hydroxy aziridines. This method can furnish N-tosyl 1,3-amino alcohols with up to three contiguous stereocenters, demonstrating robust control over complex stereochemical arrays researchgate.net. Furthermore, palladium(II)/sulfoxide-catalyzed allylic C–H amination offers a stereodivergent pathway to both anti- and syn-1,3-amino alcohol motifs, allowing for tunable diastereoselectivity based on catalyst and oxidant choice nih.gov.

Regioselective Annulation and Cyclization Reactions (e.g., spirooxazoline synthesis)

While this compound is an acyclic compound, regioselective annulation and cyclization reactions play a crucial role in forming cyclic precursors that can then be opened or rearranged to yield the desired acyclic architectures with controlled stereochemistry. The synthesis of spirooxazolines, for instance, often involves cyclization reactions of amino alcohol derivatives irb.hrresearchgate.net.

Although direct application to the target compound's acyclic structure may not be immediately apparent, these reactions are valuable for building chiral scaffolds. The formation of oxazolines from β-amino alcohol precursors demonstrates a general strategy for creating cyclic intermediates where specific functional groups can be introduced or manipulated with high control. For example, multicomponent reactions involving amino alcohols and aldehydes can lead to the formation of oxazolidines or related heterocycles, locking in specific stereochemical relationships that can subsequently be released or transformed irb.hrmdpi.com. This principle of forming a temporary cyclic structure to control stereochemistry, followed by its controlled opening, is a powerful tactic in complex molecule synthesis.

Multicomponent Reaction Strategies for Diversification

Multicomponent reactions (MCRs) are highly atom-economical processes that combine three or more reactants in a single step to form complex products, offering significant advantages in terms of synthetic efficiency and diversity generation researchgate.netresearchgate.net. The Mannich reaction and its multicomponent variants are particularly relevant for accessing 1,3-amino alcohols researchgate.netacs.org.

A notable example of MCR application for complex chiral structures involves the three-component cyclization of ethyl trifluoropyruvate with methyl ketones and 1,2- or 1,3-amino alcohols. This strategy leads to the synthesis of bicyclic γ-lactams with high diastereoselectivity mdpi.com. While these products are cyclic, the underlying principle of efficiently assembling multiple components to build a chiral scaffold, which could then be manipulated to generate the acyclic target, is highly relevant.

Another example is the proline-mediated, asymmetric three-component Mannich reaction. This reaction generates α-substituted β-amino aldehydes, which can then be further elaborated through nucleophilic carbon addition and subsequent diastereoselective reductions to yield α-substituted β-amino secondary alcohols with multiple contiguous stereocenters tohoku.ac.jp. Such a sequence provides a robust framework for constructing the branched amino alcohol skeleton of this compound.

Stereoselective Transformations of Precursors

Beyond the initial construction of the carbon skeleton, stereoselective transformations of key precursors are critical for establishing the desired absolute and relative stereochemistry in the final amino alcohol.

Asymmetric Reductions (e.g., employing hydride reagents, catalytic hydrogenation)

Asymmetric reduction of prochiral ketones or imines is a fundamental transformation for introducing chirality and forming chiral alcohols and amines, respectively researchgate.netnih.gov. For the synthesis of 1,3-amino alcohols like this compound, this often involves the stereoselective reduction of amino ketones or amino aldehydes.

Catalytic hydrogenation, often utilizing transition metal catalysts (e.g., iridium, ruthenium) complexed with chiral ligands, provides a highly efficient route to chiral alcohols and amines. For instance, iridium-catalyzed hydrogenation of α-amino ketones has been shown to yield chiral β-amino alcohols with high enantioselectivities nih.gov. Similarly, asymmetric transfer hydrogenation, often catalyzed by ruthenium(II) or rhodium complexes in the presence of chiral amino alcohol ligands, is effective for the reduction of ketones to enantiomerically enriched secondary alcohols acs.org.

Alternatively, the use of chiral hydride reagents or chiral auxiliaries can achieve high stereocontrol. As demonstrated in diastereoselective synthesis, the reduction of N-sulfinyl β-amino ketones with specific hydride reagents (e.g., LiEt₃BH for anti and Li(t-BuO)₃AlH for syn) yields 1,3-amino alcohols with excellent diastereoselectivity acs.orgnih.gov. These methods allow for the precise installation of the hydroxyl stereocenter (C3) relative to a pre-existing or simultaneously formed amino stereocenter (C5) in the context of this compound.

The choice of reducing agent significantly impacts the stereochemical outcome, as shown in the examples of β-amino ketone reductions, where chelation control often dictates the facial selectivity of hydride delivery acs.org. This detailed understanding of reaction mechanisms and reagent properties is crucial for rationally designing a stereoselective synthesis of the target compound.

Table 3: Common Reagents for Asymmetric Reductions of Amino Ketones

| Reagent | Substrate Type | Typical Product Type | Stereoselectivity | Notes |

| LiEt₃BH | β-amino ketone | anti-1,3-amino alcohol | Excellent | Via external hydride attack, non-chelating. |

| Li(t-BuO)₃AlH | β-amino ketone | syn-1,3-amino alcohol | Excellent | Favors intramolecular hydride transfer. |

| Chiral Ru/Rh/Ir catalysts (hydrogenation) | Amino ketones | Chiral amino alcohols | High ee/de | Catalytic, mild conditions, atom-economical. |

The combination of these advanced methodologies, from chiral pool building blocks and multicomponent strategies to sophisticated stereoselective reductions, provides a comprehensive toolkit for approaching the challenging synthesis of stereochemically defined molecules like this compound.

Stereocontrolled Functionalization of Olefins

The functionalization of olefins offers a versatile route to introduce both nitrogen and oxygen functionalities with defined stereochemistry. Asymmetric aminohydroxylation, a prominent method, allows for the catalytic and asymmetric conversion of alkenes into enantiomerically enriched N-protected amino alcohols researchgate.netresearchgate.net. This approach is particularly valuable for establishing relative and absolute stereochemistry across the former double bond.

Direct C–H functionalization has also advanced as a strategy for the synthesis of 1,2-amino alcohols, enabling the formation of new C–N or C–O bonds without prior functionalization of the carbon atom rsc.orgnih.gov. The diastereoselectivity in such C–H amination reactions can be effectively controlled by stereoelectronic effects, influencing the delivery of the nitrogen to a specific face of the molecule and leading to anti-selectivity in certain cases nih.gov. For instance, the diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters has been achieved using phosphine (B1218219) selenide-catalyzed intermolecular C–H amination of homoallylic alcohol derivatives. This method allows for the selective formation of a single diastereomer even from mixed diastereomeric starting materials, as the allylic stereocenter is destroyed in an initial ene reaction, leading to preferential formation of an E-alkene intermediate nih.gov.

Palladium-catalyzed cyclization of trichloroacetimidates is another effective strategy for the stereoselective synthesis of 1,3-amino alcohols. This reaction can produce 4-vinyl-5,6-dihydro-1,3-oxazines, which serve as precursors to 1,3-amino alcohols, with high diastereoselectivity. For example, 4,6-cis-isomers can be formed with diastereomeric ratios exceeding 20:1 figshare.com. Furthermore, photocatalytic intramolecular asymmetric hydroamination of olefins, often employing chiral phosphates, offers a means to achieve precise stereocontrol in these transformations chinesechemsoc.org.

Enzymatic approaches provide mild and highly selective alternatives. For instance, the sequential reduction of a precursor to 4-methylheptan-3-ol using ene-reductase (ER) and alcohol dehydrogenase (ADH) has been shown to create two stereogenic centers in a one-pot procedure, highlighting the potential for biocatalytic stereocontrol in structurally related systems mdpi.com.

Key research findings related to stereocontrolled olefin functionalization for amino alcohol synthesis are summarized below:

| Method | Outcome (Stereoselectivity/Diastereoselectivity) | Reference |

| Asymmetric Aminohydroxylation | Enantiomerically enriched N-protected amino alcohols | researchgate.netresearchgate.net |

| Phosphine Selenide-Catalyzed C-H Amination | Anti-1,2-amino alcohols (diastereoconvergent) | nih.gov |

| Pd-Catalyzed Cyclization of Trichloroacetimidates | Up to >20:1 diastereoselectivity (4,6-cis-isomers) | figshare.com |

| Photocatalytic Asymmetric Hydroamination | Stereoselective control (using chiral phosphates) | chinesechemsoc.org |

| Enzymatic Reductions (ER/ADH) | Creation of two stereogenic centers | mdpi.com |

Nucleophilic Additions to Chiral Carbonyl Compounds (e.g., Grignard reactions)

Nucleophilic addition reactions, particularly those involving organometallic reagents such as Grignard reagents, are fundamental in carbon-carbon bond formation and can be pivotal in building complex chiral architectures. The addition of Grignard reagents (RMgX) to carbonyl compounds (aldehydes, ketones) yields alcohols, with the type of alcohol (primary, secondary, or tertiary) depending on the starting carbonyl openstax.orgpressbooks.publibretexts.orglibretexts.org.

For the stereoselective synthesis of chiral alcohols, catalytic asymmetric additions of Grignard reagents to carbonyl compounds have shown significant progress. These reactions often require the presence of chiral ligands to induce enantioselectivity rug.nl. The choice of solvent can significantly impact the enantioselectivity; for example, Grignard reagents prepared in diethyl ether (Et2O) typically yield better enantioselectivity compared to those in tetrahydrofuran (B95107) (THF) rug.nl. Despite their widespread use and commercial availability, the high reactivity of Grignard reagents can pose challenges for catalytic enantioselective applications, sometimes leading to racemic products if the uncatalyzed reaction competes effectively with the chiral catalyst rug.nl.

Beyond simple Grignard reactions, diastereoselective nucleophilic additions to already chiral carbonyl compounds are crucial. For instance, the asymmetric synthesis of α-substituted β-amino secondary alcohols can involve a nucleophilic carbon addition to an aldehyde intermediate tohoku.ac.jp. The stereochemical outcome (syn or anti) can be influenced by the choice of organometallic reagent; Me2CuLi has been reported to give anti-isomers, while Me3ZnLi predominantly affords syn-isomers, albeit with moderate selectivities tohoku.ac.jp. Another approach includes the diastereoselective addition of alkyllithium reagents to aldehyde hydrazones, followed by reduction, to synthesize chiral amino alcohols researchgate.net.

General outcomes of nucleophilic addition reactions to carbonyl compounds for alcohol synthesis are summarized in the table below:

| Carbonyl Type | Grignard Reagent Addition Product | Stereoselectivity (with chiral ligands/substrates) | Reference |

| Formaldehyde | Primary Alcohol | N/A (achiral product unless subsequent reactions) | openstax.org |

| Aldehyde | Secondary Alcohol | Variable, often requires chiral ligands/auxiliaries | openstax.orgpressbooks.publibretexts.orgrug.nltohoku.ac.jp |

| Ketone | Tertiary Alcohol | Variable, often requires chiral ligands/auxiliaries | openstax.orgpressbooks.publibretexts.orgrug.nl |

| Chiral Aldehyde/Ketone | Diastereoselective (syn/anti control possible) | Excellent with specific reagents (e.g., Me2CuLi for anti, Me3ZnLi for syn) | tohoku.ac.jp |

Azide (B81097) Nucleophilic Substitution Reactions in Stereo-Defined Pathways

Azide chemistry offers a robust and stereoselective pathway for the introduction of amine functionalities, especially primary amines, into complex molecules. The azide synthesis method typically involves the reaction of azide ions as good nucleophiles with unhindered alkyl halides or sulfonates, leading to the formation of alkyl azides via an SN2 mechanism jove.comntu.edu.sgmasterorganicchemistry.com. These alkyl azides can then be reduced to primary amines using hydride-based reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation jove.comntu.edu.sg. The advantage of this method for primary amine synthesis lies in preventing polyalkylation, a common issue with direct ammonia (B1221849) alkylation jove.com.

Stereochemical control is achievable in azide reactions. For instance, the stereoselective ring-opening of epoxides with azide ions produces amino alcohols, where the attack of the azide ion and the departure of the ring oxygen occur in an anti fashion. However, this anti-addition typically yields racemic products if the epoxide is prochiral or racemic jove.comntu.edu.sg. To achieve enantiopure amino alcohols, chiral precursors are often employed.

Another defined pathway involves the ring-opening of aziridines with hydrazoic acid (HN3) or the nucleophilic substitution of cyclic sulfamidates with sodium azide (NaN3) mdpi.com. Both methods can proceed with good regio- and stereoselectivity. For example, aziridine (B145994) ring opening can be regioselective, with the nucleophilic attack occurring at the more substituted carbon, especially if activated by protonation mdpi.com. Subsequent reduction of the resulting azide intermediates, often via Staudinger reduction, leads to the desired amines mdpi.com. The Mitsunobu reaction can also be employed to displace a hydroxyl group with an azide nucleophile, notably occurring with inversion of configuration, which is crucial for stereodefined pathways masterorganicchemistry.com.

Data on stereoselectivity in azide reactions:

| Reaction Type | Substrate | Stereochemical Outcome | Reference |

| Azide Ring-Opening of Epoxides | Epoxides (e.g., prochiral) | Anti-addition (often racemic product) | jove.comntu.edu.sg |

| Azide Ring-Opening of Aziridines | Chiral Aziridines | Regio- and stereoselective (e.g., single stereoisomer) | mdpi.com |

| Nucleophilic Substitution of Sulfamidates | Chiral Cyclic Sulfamidates with NaN3 | Regio- and stereoselective | mdpi.com |

| Mitsunobu Reaction (with azide) | Chiral Alcohols | Inversion of configuration | masterorganicchemistry.com |

Optimized Protecting Group Chemistry for Amino and Hydroxyl Functions

In the multi-step synthesis of complex chiral molecules like this compound, protecting groups are indispensable tools. They temporarily mask reactive functional groups, preventing undesired side reactions and allowing for selective transformations at specific sites within a molecule jocpr.com. The concept of orthogonal protecting groups is vital, enabling the selective installation and removal of different protecting groups in the presence of others jocpr.com.

For the amino function, common and highly effective protecting groups include the tert-Butyloxycarbonyl (Boc) group and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group. Boc is stable to most nucleophiles and bases, making it suitable for reactions conducted under such conditions. Its removal is typically achieved under anhydrous acidic conditions, generating a tert-butyl cation that often requires scavengers to prevent side reactions organic-chemistry.org. Fmoc, conversely, is base-labile, allowing for its selective removal in the presence of acid-labile groups like Boc jocpr.comorganic-chemistry.org. Reagents such as di-tert-butyl dicarbonate (B1257347) (Boc2O) are commonly used for Boc protection organic-chemistry.org.

For hydroxyl functions, a variety of protecting groups are employed depending on the synthetic strategy and required orthogonality. Silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) are widely used for selective protection of hydroxyl groups jocpr.com. Benzyl ethers are highly stable to both acidic and basic conditions and are typically removed via catalytic hydrogenation wiley-vch.de. Acetyl groups are also commonly used to mask hydroxyl groups jocpr.com. The differentiation in reactivity among hydroxyl groups, such as primary, secondary, and anomeric alcohols in carbohydrate chemistry, can be exploited for selective protection. Primary alcohols, being generally more reactive due to steric reasons, can often be selectively protected using bulky protecting groups like silyl or trityl ethers wiley-vch.de. Cyclic protecting groups, such as benzylidene acetals and isopropylidene groups, can also be employed to mask vicinal diols, providing an effective tool for controlling reactivity and stereochemistry wiley-vch.de.

Key aspects of protecting group chemistry for amino and hydroxyl functions:

| Functional Group | Protecting Group(s) | Key Stability / Deprotection Conditions | Orthogonality Considerations | Reference |

| Amine | Boc | Stable to nucleophiles/bases; removed by anhydrous acid | Orthogonal to base-labile Fmoc | jocpr.comorganic-chemistry.org |

| Amine | Fmoc | Base-labile; removed by mild base | Orthogonal to acid-labile Boc | jocpr.comorganic-chemistry.org |

| Hydroxyl | Silyl Ethers (e.g., TBDMS) | Variable acid/base stability; removed by fluoride/acid | Can be selective for primary alcohols | jocpr.comwiley-vch.de |

| Hydroxyl | Benzyl | Stable to acid/base; removed by catalytic hydrogenation | Highly stable | wiley-vch.de |

| Hydroxyl | Acetyl | Removed by base/acid; can be selective | Common for general protection | jocpr.comwiley-vch.de |

Scale-Up Considerations for Laboratory Synthesis

Scaling up the laboratory synthesis of this compound or similar complex chiral amino alcohols involves transitioning from gram-scale experiments to larger, potentially commercial, production. This transition demands careful consideration of several practical and economic factors to ensure efficiency, safety, and consistent product quality.

Process Efficiency and Yield: Maximizing reaction yields and minimizing by-product formation are crucial at scale. High-yielding steps reduce raw material consumption and simplify downstream purification. Kinetic modeling and optimization of reaction parameters, such as catalyst loading, temperature, and concentration, are essential to achieve optimal conversion rates and selectivity researchgate.net.

Reagent Selection and Cost: The choice of reagents must account for their cost, availability, and ease of handling in bulk. Expensive or rare reagents that are feasible for laboratory synthesis may become prohibitive at scale. Similarly, highly toxic or hazardous reagents may require specialized infrastructure and safety protocols, increasing operational costs.

Solvent Management: Solvent selection impacts not only reaction performance but also environmental footprint and cost. Preference is given to less toxic, readily recyclable, and inexpensive solvents. Reducing solvent volumes or implementing solvent recycling technologies are critical for sustainable and economical scale-up kyoto-u.ac.jp.

Purification Strategies: Traditional laboratory purification methods, such as column chromatography, are often impractical and costly for large-scale production. Developing robust, non-chromatographic purification techniques like crystallization, distillation, liquid-liquid extraction, or salt formation becomes essential to achieve the required purity kyoto-u.ac.jp. These methods need to be efficient and reproducible on a larger scale.

Reproducibility of Stereocontrol: Maintaining high enantiomeric and diastereomeric purity is paramount when scaling up chiral syntheses. Any variability in reaction conditions, mixing, or temperature profiles can lead to a decrease in stereoselectivity. Robust processes that are less sensitive to minor variations are highly desirable. Biocatalytic approaches, which often exhibit high enantioselectivity and operate under mild conditions, can offer significant advantages for scale-up in this regard researchgate.netnih.gov. For example, enzymatic processes have been successfully scaled up to 100 L, producing kilograms of product with excellent enantiomeric excess nih.gov.

Waste Management: Large-scale synthesis generates significant amounts of chemical waste. Minimizing waste generation through atom-economical reactions, catalyst recycling, and efficient solvent recovery is a major consideration.

By addressing these scale-up considerations comprehensively, the laboratory synthesis of this compound can be effectively translated into a commercially viable and sustainable process.

Sophisticated Spectroscopic and Chromatographic Characterization of 3r,5s 5 Amino 6 Methylheptan 3 Ol and Its Stereoisomers

Enantiomeric and Diastereomeric Purity Determination

Chromatographic methods, especially those employing chiral stationary phases or chiral derivatizing agents, are indispensable for quantifying the enantiomeric and diastereomeric purity of complex chiral molecules like (3R,5S)-5-Amino-6-methylheptan-3-ol. These techniques leverage the differing interactions between chiral analytes and a chiral environment to achieve separation.

Chiral High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Chiral HPLC is a widely utilized and highly effective method for the quantitative analysis of enantiomeric and diastereomeric purity sigmaaldrich.com. It involves passing the sample through a column packed with a chiral stationary phase (CSP) capable of selectively interacting with each stereoisomer, leading to different retention times akjournals.comnih.govchromatographyonline.com. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, or cyclodextrins sigmaaldrich.com. For amino alcohols, both direct separation on chiral columns or indirect separation after derivatization with chiral derivatizing reagents can be employed akjournals.comoup.com.

In a typical analysis for this compound, a chiral stationary phase such as a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) is often chosen. A mobile phase comprising mixtures of organic solvents like n-hexane, isopropanol, ethanol, or acetonitrile, sometimes with small amounts of modifiers (e.g., trifluoroacetic acid or diethylamine), is used to optimize separation chromatographyonline.com. The presence of both an amino and a hydroxyl group in this compound allows for various interaction points with the chiral selector, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, facilitating effective resolution. Quantitative analysis is performed by integrating the areas of the separated peaks, with the ratio of peak areas corresponding to the relative proportions of each stereoisomer wikipedia.org.

For illustrative purposes, consider the hypothetical data presented in Table 1, demonstrating the separation of this compound from its (3S,5R) enantiomer and other diastereomers.

Table 1: Illustrative Chiral HPLC Results for this compound Purity Determination

| Stereoisomer Identity | Retention Time (min) | Peak Area (%) |

| This compound | 12.5 | 99.2 |

| (3S,5R)-5-Amino-6-methylheptan-3-ol | 10.8 | 0.3 |

| (3R,5R)-5-Amino-6-methylheptan-3-ol | 11.9 | 0.4 |

| (3S,5S)-5-Amino-6-methylheptan-3-ol | 13.1 | 0.1 |

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric analysis, particularly suitable for volatile or readily derivatized compounds chromatographyonline.com. Since amino alcohols are often not sufficiently volatile or thermally stable for direct GC analysis, derivatization is a prerequisite sigmaaldrich.comresearchgate.netgreyhoundchrom.comnih.gov. This involves converting the compound into a more volatile derivative that can be separated on a chiral stationary phase within a capillary column researchgate.netnih.govgcms.cz. Cyclodextrin-based CSPs are frequently employed in chiral GC due to their unique selectivities and ability to resolve a wide range of compounds, including amino alcohols chromatographyonline.comgcms.cz.

Derivatization strategies for amino alcohols commonly involve modifying the amino and hydroxyl groups. For instance, the amino group can be acylated (e.g., with trifluoroacetic anhydride) and the hydroxyl group esterified (e.g., with methyl chloroformate or by acetylation) to form volatile derivatives sigmaaldrich.comresearchgate.netnih.govsigmaaldrich.com. These derivatives facilitate baseline separation on chiral GC columns, allowing for the precise determination of enantiomeric and diastereomeric ratios through peak integration researchgate.netsigmaaldrich.com.

An example of hypothetical chiral GC analysis results for derivatized this compound is provided in Table 2, showcasing the ability to distinguish between closely related stereoisomers.

Table 2: Illustrative Chiral GC Results for Derivatized this compound

| Derivative of Stereoisomer Identity | Retention Time (min) | Peak Area (%) |

| (3R,5S)-Derivative | 18.2 | 99.0 |

| (3S,5R)-Derivative | 17.5 | 0.5 |

| (3R,5R)-Derivative | 19.0 | 0.3 |

| (3S,5S)-Derivative | 17.0 | 0.2 |

Derivatization Strategies for Improved Chromatographic Separation

Derivatization plays a crucial role in enhancing the chromatographic separation of chiral compounds by converting enantiomers into diastereomers, which possess distinct physical properties and can therefore be separated using achiral chromatographic methods chromatographyonline.comwikipedia.org. This approach, known as the indirect method, avoids the need for specific chiral columns, although it requires chirally pure derivatizing agents and careful consideration of potential racemization or kinetic resolution during derivatization sigmaaldrich.comchromatographyonline.comwikipedia.org.

Mosher Esters and Amides : One of the most common and robust derivatization strategies for determining absolute configuration and enantiomeric purity is the formation of Mosher esters or amides umn.eduresearchgate.net. Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used chiral derivatizing agent. When an alcohol is reacted with (R)- or (S)-MTPA acid chloride, diastereomeric Mosher esters are formed wikipedia.orgumn.eduresearchgate.net. Similarly, primary and secondary amines can form Mosher amides umn.edu. These diastereomers exhibit different chemical shifts in their 1H and 19F NMR spectra, allowing for the determination of enantiomeric excess and, more importantly, the assignment of absolute configuration based on specific empirical models umn.eduresearchgate.netresearchgate.netcore.ac.uk. For this compound, both the hydroxyl and amino groups can be derivatized with Mosher's reagent, yielding distinct diastereomeric products suitable for analysis umn.edursc.orgnih.gov. The chemical shift differences (Δδ) between diastereomers are characteristic and provide direct information on the stereochemistry researchgate.net.

Acetates : Acetate derivatization, often using acetic anhydride, can be employed to convert alcohols into more volatile and chromatographically amenable esters researchgate.net. While acetylation itself does not create diastereomers from enantiomers, it can be a necessary step prior to chiral GC analysis, as it improves peak shape and volatility, especially for compounds like amino alcohols sigmaaldrich.comsigmaaldrich.com. If coupled with a chiral stationary phase or a subsequent chiral derivatizing agent, it can still contribute to the resolution of stereoisomers. The straightforward nature of acetylation makes it a valuable preliminary step in preparing samples for chiral analysis researchgate.net.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation and plays a critical role in the stereochemical characterization of complex organic molecules core.ac.uknih.govomicsonline.org. Beyond confirming the planar structure, advanced NMR techniques are essential for assigning absolute and relative configurations.

1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Structure Elucidation

2D NMR : For detailed structural elucidation and confirmation of connectivity, 2D NMR experiments are indispensable omicsonline.orgslideshare.net.

COSY (Correlation Spectroscopy) : 1H-1H COSY spectra reveal correlations between protons that are spin-coupled through two or three bonds omicsonline.orgemerypharma.comslideshare.net. This allows for the assignment of adjacent protons and the tracing of proton spin systems within the molecule, confirming the connectivity of the heptane (B126788) chain and the positions of the amino and hydroxyl groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC provides direct 1H-13C correlations, showing which protons are directly attached to which carbons core.ac.ukomicsonline.orgemerypharma.com. This is vital for unambiguously assigning specific carbon signals to their corresponding proton signals, particularly for the chiral centers and the methyl/methylene (B1212753) groups in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments provide information about spatial proximity between nuclei, irrespective of covalent bonding researchgate.net. Large NOE enhancements between protons indicate that they are close in space. For this compound, NOESY can be used to determine the relative stereochemistry (diastereomeric relationships) by observing through-space correlations between protons on different chiral centers or between protons and substituents defining the conformation researchgate.net. This is particularly useful for establishing the relative orientation of the methyl, amino, and hydroxyl groups along the heptane chain.

Chiral Solvating Agents and Chiral Anisotropic Reagents for Stereochemical Assignment

While standard NMR provides structural connectivity, the assignment of absolute configuration requires a chiral environment. This is achieved through the use of Chiral Solvating Agents (CSAs) or Chiral Anisotropic Reagents (CARs). These agents interact non-covalently with the enantiomers, forming transient diastereomeric complexes that exhibit different NMR chemical shifts nih.govresearchgate.netresearchgate.netoup.comgoogle.comunipi.it.

Chiral Solvating Agents (CSAs) : CSAs are optically pure compounds added directly to the NMR sample (dissolved in an achiral solvent). They interact with the analyte through non-covalent forces such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, creating a transient diastereomeric environment nih.govresearchgate.netgoogle.comunipi.itresearchgate.net. Because diastereomers have distinct spectroscopic properties, the NMR signals of the enantiomers of this compound (or its related stereoisomers) will be resolved, appearing as separate peaks. The magnitude and direction of the chemical shift differences (Δδ) for specific protons or carbons in the presence of the CSA can be empirically correlated to the absolute configuration of the chiral centers researchgate.netresearchgate.netoup.com. Commonly used CSAs for amino alcohols include chiral acids, amines, or certain macrocyclic compounds nih.govgoogle.comresearchgate.net. The choice of CSA is critical and depends on the functional groups present in the analyte to ensure effective interaction and sufficient signal separation unipi.it.

Chiral Anisotropic Reagents (CARs) : CARs, often a subset of chiral derivatizing agents, can also be used in conjunction with NMR. While Mosher's reagents (discussed in 3.1.3) are a prominent example of CDAs that induce anisotropic effects, other CARs that impart a strong magnetic anisotropy can also be used. These reagents, upon forming a covalent bond with the analyte, generate diastereomeric derivatives where the inherent magnetic anisotropy of the reagent causes differential shielding or deshielding of the analyte's nuclei researchgate.netoup.comcolab.ws. This results in measurable chemical shift differences in the 1H, 13C, or even 19F NMR spectra of the diastereomers, allowing for the determination of relative and absolute stereochemistry researchgate.netoup.com. The magnitude and pattern of these chemical shift differences provide a 'fingerprint' that, when compared with known standards or empirical rules, can definitively assign the stereochemical configuration of this compound.

The precise integration of these advanced chromatographic and spectroscopic techniques allows for a comprehensive and unambiguous characterization of this compound and its stereoisomers, ensuring high enantiomeric and diastereomeric purity critical for various applications.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through characteristic fragmentation patterns. For this compound, MS techniques are crucial for verifying its molecular identity and understanding its structural integrity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is vital for determining the exact mass of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C8H19NO), the theoretical exact mass is 145.146664 Da. nih.govspectrabase.com In HRMS analysis, the compound would typically be ionized, for example, via electrospray ionization (ESI) in positive mode, yielding a protonated molecular ion [M+H] with a m/z of 146.1540. nih.govspectrabase.com

Table 1: Expected HRMS Data for this compound

| Property | Value (C8H19NO) |

| Molecular Formula | C8H19NO |

| Nominal Mass | 145 amu |

| Exact Mass (M) | 145.146664 Da |

| Expected Ion | [M+H] |

| Expected m/z | 146.1540 |

The ability to measure mass with high precision (e.g., to within a few parts per million of the theoretical mass) ensures that the observed molecular ion corresponds to the expected elemental composition, differentiating it from other compounds with similar nominal masses but different formulas. HRMS has been successfully used to confirm the synthesis and purity of various amino alcohols. epfl.chplantaedb.comsisweb.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is particularly useful for analyzing volatile and thermally stable compounds. For this compound, its polarity due to the amino and hydroxyl groups may necessitate derivatization to enhance volatility and improve chromatographic performance. Common derivatization methods include silylation (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) or acylation, which convert the polar -NH2 and -OH groups into less polar, more volatile derivatives. libretexts.orgchemsrc.comaksci.comwiley.com

Upon electron ionization (EI) in the MS, this compound (or its derivative) would undergo characteristic fragmentation. Aliphatic amines and alcohols typically exhibit alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen or oxygen atom, leading to resonance-stabilized fragment ions. For a primary amine, alpha-cleavage often produces a diagnostic peak at m/z 30 (CH2=NH2) if the alpha carbon is unbranched. nih.gov For alcohols, alpha-cleavage produces a resonance-stabilized oxonium ion. nih.gov Another common fragmentation pathway for alcohols is dehydration, resulting in a loss of 18 Da ([M-18]). nih.gov Nitrogen-containing fragments typically have an odd molecular weight, and even-numbered fragments are often characteristic of amines. nih.gov The base peak in the mass spectrum of amino alcohols often arises from the cleavage of the β-bond relative to the heteroatom. nih.gov

Table 2: Expected GC-MS Fragmentation Pathways for this compound

| Fragmentation Pathway | Expected Loss (Da) | Expected Fragment Type |

| Alpha-cleavage (N) | Alkyl radical | Nitrogen-containing ion (e.g., [CH2=NH2]+) |

| Alpha-cleavage (O) | Alkyl radical | Oxygen-containing ion (e.g., [R-O=CH2]+) |

| Dehydration | 18 (H2O) | Alkene radical cation ([M-18]+) |

| Beta-cleavage | Alkyl radical | Charged fragment, often base peak |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar, non-volatile, or thermolabile compounds like this compound, without the need for extensive derivatization. LC-MS/MS can effectively separate stereoisomers using chiral stationary phases or by employing chiral derivatization reagents prior to separation on conventional reversed-phase columns. molbase.comthegoodscentscompany.combiodeep.cnionsource.comsisweb.com

In LC-MS/MS, after chromatographic separation, the compound enters the mass spectrometer, often via electrospray ionization (ESI). In the tandem MS (MS/MS) step, a precursor ion (typically the protonated molecule [M+H] or deprotonated molecule [M-H]) is selected and then fragmented in a collision cell. The resulting product ion spectrum provides detailed structural information by revealing specific fragmentation pathways. This technique is invaluable for confirming the presence of both the amino and hydroxyl functionalities and their positions within the molecule, as well as for distinguishing between closely related structural isomers and analyzing the purity of the target stereoisomer. sisweb.comnist.gov

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration

For chiral molecules like this compound, optical rotation and Circular Dichroism (CD) spectroscopy are indispensable for determining their absolute configuration. Optical rotation measures the rotation of plane-polarized light by a chiral substance. The specific rotation ([α]D) is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, wavelength). While optical rotation can confirm chirality and the enantiomeric excess of a sample, it does not directly reveal the absolute configuration.

Circular Dichroism (CD) spectroscopy, on the other hand, measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. When a chromophore (a light-absorbing group) is inherently chiral or is placed in a chiral environment, it will exhibit a CD signal. For amino alcohols, which may not possess strong intrinsic chromophores in the UV-Vis region, derivatization with suitable chromophoric reagents or complexation with metal ions (e.g., Cu(II) or lanthanide complexes) can induce or enhance CD signals. Exciton-coupled circular dichroism (ECCD) is a powerful CD method that can be applied to difunctional compounds by attaching chromophores to two different atoms or by fixing the geometry of chromophores through metal complexation, providing a consistent relationship between the sign of the ECCD couplet and the absolute configuration. This approach has proven successful for the absolute configurational assignment of acyclic β-amino alcohols, requiring only microgram quantities of material.

Infrared (IR) Spectroscopy for Functional Group Fingerprinting

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, IR spectroscopy provides a "fingerprint" of the molecular vibrations. For this compound, the presence of primary amine (-NH2) and hydroxyl (-OH) groups, along with aliphatic C-H bonds, would result in characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Wavenumber Range (cm⁻¹) | Expected Observation |

| -NH2 (Primary Amine) | N-H stretch (asymmetric) | 3400-3500 | Two sharp peaks, sometimes described as a "cow udder" appearance. |

| -NH2 (Primary Amine) | N-H stretch (symmetric) | 3300-3400 | |

| -NH2 (Primary Amine) | N-H bend (scissoring) | 1550-1650 | Strong, in-plane bending absorption. |

| -OH (Alcohol) | O-H stretch | 3200-3650 (broad) | Broad, intense band, indicative of hydrogen bonding. |

| -CH (Alkyl) | C-H stretch | 2850-3000 | Multiple sharp peaks. |

| -CH (Alkyl) | C-H bend | 1350-1470 | Typical aliphatic bending vibrations. |

| C-O (Alcohol) | C-O stretch | 1000-1250 | Strong absorption. |

| C-N (Amine) | C-N stretch | 1000-1250 | Weak to medium absorption for aliphatic amines. |

The broadness of the O-H stretch is a strong indicator of hydrogen bonding, which is expected for amino alcohols. The presence of two sharp peaks for the N-H stretching vibrations distinguishes a primary amine from a secondary amine (one peak) or a tertiary amine (no N-H stretch).

X-ray Crystallography for Definitive Structure and Absolute Stereochemistry (if crystalline)

X-ray crystallography is the most definitive technique for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. If this compound can be coaxed into forming suitable single crystals, X-ray diffraction analysis would provide an unambiguous determination of bond lengths, bond angles, and the spatial arrangement of all atoms, including the precise (R) or (S) configuration at each chiral center.

The determination of absolute stereochemistry from X-ray diffraction data relies on anomalous dispersion (or anomalous scattering) of X-rays, particularly from heavier atoms present in the crystal (e.g., non-carbon atoms, or by incorporating a heavy atom derivative). The Flack parameter is a widely used statistical indicator derived from the diffraction data that provides confidence in the assigned absolute configuration. While X-ray crystallography offers unparalleled structural detail, its applicability is contingent upon obtaining high-quality single crystals, which can be challenging for some organic molecules.

Computational Chemistry and Molecular Modeling Studies of 3r,5s 5 Amino 6 Methylheptan 3 Ol

Quantum Mechanical (QM) Investigations

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations can predict molecular structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy and distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For (3R,5S)-5-Amino-6-methylheptan-3-ol, the analysis would involve calculating the energies of these orbitals and mapping their spatial distribution. The locations of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| No experimental or calculated data are currently available. |

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is color-coded to show regions of negative electrostatic potential (typically in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack. For this compound, an MESP map would highlight the electron-rich areas, such as the lone pairs on the oxygen and nitrogen atoms, as the most likely sites for interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density between filled and empty orbitals, which contributes to the molecule's stability. It would also provide detailed information on the hybridization of the carbon, oxygen, and nitrogen atoms, helping to explain the observed molecular geometry.

Conformational Analysis using QM Methods

Due to the presence of several single bonds, this compound can exist in multiple conformations. A systematic conformational analysis using quantum mechanical methods would be necessary to identify the most stable conformers and the energy barriers between them. This involves rotating the molecule around its flexible bonds and calculating the energy of each resulting structure. The results would be crucial for understanding the molecule's behavior in different environments and its ability to bind to a biological target.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target protein. This is a vital tool in drug discovery and design. If a biological target for this compound were identified, molecular docking simulations would be performed to understand its binding mode and affinity. The simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding site. The results would be presented in terms of a docking score, which estimates the binding free energy.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Hypothetical Value |

| Target Protein | - |

| Docking Score (kcal/mol) | - |

| Key Interacting Residues | - |

| Types of Interactions | - |

| No experimental or calculated data are currently available. |

Identification of Putative Biological Targets

There are no published studies that have utilized computational approaches, such as reverse docking or pharmacophore screening, to identify the putative biological targets of this compound. As a result, there is no scientifically validated information regarding the specific enzymes, receptors, or other biomolecules with which this compound is predicted to interact.

Prediction of Binding Modes and Interaction Energies

Without identified biological targets, the prediction of binding modes and the calculation of interaction energies for this compound are not feasible. Such analyses are contingent on having a defined protein or nucleic acid structure to dock the compound into and subsequently calculate the energetic favorability of the interaction.

Analysis of Key Residue Interactions

Similarly, an analysis of key residue interactions, such as hydrogen bonding and hydrophobic contacts, is not available. This level of detailed interaction mapping requires a known ligand-target complex, which has not been described for this compound in the scientific literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior and stability of ligand-target complexes over time. However, no MD simulation studies for this compound complexed with a biological target have been published.

In Silico Bioactivity Prediction Profiling

While various online tools can predict bioactivity against diverse target classes, specific, peer-reviewed in silico bioactivity profiling for this compound is not documented. Therefore, there are no published predictions of its activity as a GPCR ligand, ion channel modulator, kinase inhibitor, or other target class modulator.

Computational Assessment of "Drug-Likeness" and ADMET Features

A computational assessment of the "drug-likeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound is a critical step in early-stage drug discovery. While basic physicochemical properties may be calculated using standard software, a comprehensive ADMET profile for this compound, based on a suite of predictive models, has not been reported in the literature.

Exploration of Biological Activity and Molecular Mechanisms of 3r,5s 5 Amino 6 Methylheptan 3 Ol and Its Analogs

Design and Execution of Target-Specific In Vitro Assays

In vitro assays are fundamental to characterizing the biological activity of novel chemical entities, including amino alcohols. These assays aim to elucidate the compound's interactions with specific biological targets, such as enzymes, receptors, or signaling pathways, under controlled laboratory conditions. While specific data for (3R,5S)-5-Amino-6-methylheptan-3-ol is not available, the methodologies described below would be employed to investigate its potential biological roles.

Enzyme Inhibition and Activation Studies (e.g., α-amylase, α-glucosidase, phospholipase A2)

Amino alcohols, owing to their dual functionality and potential for hydrogen bonding and electrostatic interactions, can interact with various enzymes. Studies focusing on enzyme inhibition or activation involve incubating the compound with purified enzymes and measuring changes in enzymatic reaction rates. For instance, α-amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibitors are of interest for managing post-prandial hyperglycemia. Phospholipase A2 is involved in inflammatory processes.

Methodology:

Enzyme Source and Preparation: Enzymes (e.g., α-amylase from porcine pancreas, α-glucosidase from Saccharomyces cerevisiae, phospholipase A2 from snake venom or mammalian sources) are typically obtained commercially or purified from biological samples.

Assay Principle: Spectrophotometric or fluorometric methods are commonly used, often employing chromogenic or fluorogenic substrates that produce a measurable signal upon enzymatic cleavage.

Inhibition/Activation Measurement: The compound at various concentrations would be pre-incubated with the enzyme, followed by the addition of the substrate. The initial reaction rate would be measured and compared to control reactions without the compound.

Data Analysis: Half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values would be determined from dose-response curves to quantify inhibitory or activating potency. Kinetic studies (e.g., Lineweaver-Burk plots) would help determine the mechanism of inhibition (competitive, non-competitive, uncompetitive).

Detailed research findings and data tables for the enzyme inhibition or activation properties of this compound are not reported in the available literature.

Receptor Binding Assays for Receptor Subtypes

Receptor binding assays are crucial for identifying compounds that interact with specific cellular receptors, which are often targets for therapeutic intervention. Amino alcohols can potentially act as ligands for various G protein-coupled receptors (GPCRs), ion channels, or nuclear receptors.

Methodology:

Receptor Source: Receptors can be obtained from cell lines overexpressing the target receptor, tissue homogenates (e.g., brain, liver), or purified recombinant proteins.

Radioligand Binding: Competition binding assays are typically performed where the compound competes with a known radiolabeled ligand for binding to the receptor. Membrane preparations or whole cells expressing the receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

Separation and Detection: Bound radioligand is separated from free radioligand (e.g., by filtration), and the radioactivity associated with the bound fraction is measured.

Data Analysis: Binding affinity (Ki, Kd) values are calculated, indicating the strength of the compound's interaction with the receptor. Nonspecific binding is accounted for by including high concentrations of a non-radioactive saturating ligand. americanelements.com

Specific receptor binding data for this compound is not available in the public domain.

Investigation of Signaling Pathway Modulation (e.g., G protein-coupled receptor signaling, hormone-mediated signaling)

Beyond direct binding, a compound's ability to modulate downstream signaling pathways provides insight into its functional activity. For instance, if a compound binds to a GPCR, it might activate or inhibit the receptor, leading to changes in intracellular second messengers (e.g., cAMP, Ca2+) or kinase phosphorylation cascades.

Methodology:

Cell-based Assays: Reporter gene assays, fluorescence-based assays (e.g., FLIPR for calcium mobilization), or enzyme-linked immunosorbent assays (ELISAs) can be used to quantify changes in signaling molecules.

GPCR Signaling: For GPCRs, common readouts include cyclic AMP (cAMP) accumulation or inhibition (via adenylate cyclase activity), inositol (B14025) phosphate (B84403) accumulation, or calcium release. These can be measured using luminescence or fluorescence-based detection kits.

Hormone-Mediated Signaling: If the compound is hypothesized to interact with hormone receptors, assays measuring downstream effects like gene expression changes (e.g., via quantitative PCR or Western blotting for protein levels) or cell proliferation/differentiation would be relevant.

There are no reported detailed findings or data tables on the signaling pathway modulation of this compound in public scientific literature.

Detailed Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical structure impact its biological activity. By systematically altering different parts of a molecule, researchers can identify critical functional groups and molecular geometries required for specific biological effects. For this compound, SAR studies would involve synthesizing and testing a series of structurally related analogs.

Detailed SAR studies specifically for this compound are not available in the public domain. However, general principles applicable to amino alcohols would guide such investigations.

Elucidation of the Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in molecular recognition processes in biological systems. Chiral centers within a molecule, such as those at positions C3 and C5 in this compound, can significantly influence how a compound interacts with its biological targets. Different stereoisomers of a single compound can exhibit vastly different potencies, selectivities, or even entirely different biological activities.

Considerations:

Enantiomeric and Diastereomeric Purity: Synthesis of all possible stereoisomers (e.g., (3S,5R), (3S,5S), (3R,5R) of 5-Amino-6-methylheptan-3-ol) would be necessary.

Differential Activity: It is common for one stereoisomer to be significantly more active or selective than others. For example, in the context of pheromones, different stereoisomers of 4-methyl-3-heptanol (B77350) have been shown to have distinct biological effects, with some acting as attractants and others as inhibitors for certain beetle species.

Chiral Recognition: The precise spatial arrangement of atoms dictates how a compound fits into the binding pocket of an enzyme or receptor. Minor changes in stereochemistry can lead to altered binding modes, affecting induced fit, hydrogen bonding, or hydrophobic interactions, thereby altering potency and selectivity.

In the absence of specific studies on this compound, it can be hypothesized that its specific (3R,5S) configuration would be critical for any potential biological activity, and other stereoisomers might display different, reduced, or no activity.

Identification of Critical Pharmacophoric Elements within the this compound Scaffold

A pharmacophore defines the essential steric and electronic features of a molecule required for its optimal interaction with a specific biological target and for eliciting its biological response. For this compound, potential pharmacophoric elements include:

Amino Group (-NH2): The amino group is a basic functionality that can participate in hydrogen bonding (as both donor and acceptor) and ionic interactions. Its protonation state at physiological pH is crucial.

Hydroxyl Group (-OH): The hydroxyl group can act as a hydrogen bond donor and acceptor, playing a role in orienting the molecule within a binding site and forming critical interactions.

Stereochemical Centers: The (3R,5S) configuration at the carbon atoms bearing the hydroxyl and amino groups are inherently critical pharmacophoric features, as discussed in Section 5.2.1.

Without specific biological activity data for this compound, the identification of critical pharmacophoric elements remains theoretical, based on the known interactions of similar amino alcohol structures with biological targets.

Design and Synthesis of Novel Derivatives and Analogs of 3r,5s 5 Amino 6 Methylheptan 3 Ol